molecular formula C9H7NOS B13391970 2-Isothiocyanato-1-phenylethanone CAS No. 40046-25-1

2-Isothiocyanato-1-phenylethanone

Cat. No.: B13391970
CAS No.: 40046-25-1
M. Wt: 177.22 g/mol
InChI Key: RZWIESWRVZTWRW-UHFFFAOYSA-N
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Description

2-Isothiocyanato-1-phenylethanone, also known as phenacyl isothiocyanate, is an organic compound with the molecular formula C9H7NOS. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring through an ethanone linkage. This compound is of significant interest due to its versatile applications in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isothiocyanato-1-phenylethanone can be synthesized through various methods. One common approach involves the reaction of phenacyl chloride with potassium thiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate phenacyl thiocyanate, which subsequently rearranges to form the desired isothiocyanate compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of phenacyl chloride and potassium thiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as acetone or ethanol, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanato-1-phenylethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles such as amines, leading to the formation of thiourea derivatives.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used under mild conditions.

    Addition Reactions: Alcohols and amines are used as reagents, often in the presence of a catalyst or under basic conditions.

    Cyclization Reactions: Cyclization can be facilitated by heating the compound with appropriate reagents.

Major Products Formed:

Scientific Research Applications

2-Isothiocyanato-1-phenylethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isothiocyanato-1-phenylethanone involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This reactivity underlies its use in enzyme inhibition and protein labeling. The compound can also induce oxidative stress in cells, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

    Phenyl isothiocyanate: Similar in structure but lacks the ethanone linkage.

    4-Isothiocyanato-1-methoxybenzene: Contains a methoxy group on the phenyl ring, which affects its reactivity.

    4-Isothiocyanato-1-trifluoromethoxybenzene: Contains a trifluoromethoxy group, which also influences its chemical properties.

Uniqueness: 2-Isothiocyanato-1-phenylethanone is unique due to the presence of the ethanone linkage, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to form thiourea derivatives and heterocyclic compounds distinguishes it from other isothiocyanates .

Properties

CAS No.

40046-25-1

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

2-isothiocyanato-1-phenylethanone

InChI

InChI=1S/C9H7NOS/c11-9(6-10-7-12)8-4-2-1-3-5-8/h1-5H,6H2

InChI Key

RZWIESWRVZTWRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN=C=S

Origin of Product

United States

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